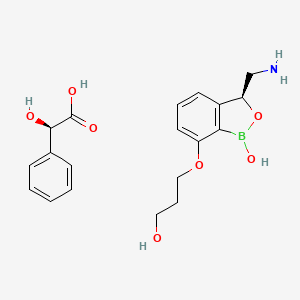

Epetraborole R-mandelate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Epetraborole R-Mandelate is a potent and selective leucyl-tRNA synthetase inhibitor.

Applications De Recherche Scientifique

Antimicrobial Activity

Epetraborole has shown promising activity against a range of Gram-negative bacteria, including Pseudomonas aeruginosa and Mycobacterium abscessus.

- In Vitro Studies : Research indicates that epetraborole exhibits significant antimicrobial activity with minimum inhibitory concentration (MIC) values comparable to existing treatments. For instance, in studies against M. abscessus, epetraborole demonstrated an MIC that was effective across various clinical isolates .

- In Vivo Efficacy : In murine models, epetraborole administered at doses of 300 mg/kg resulted in a statistically significant reduction in lung bacterial burden, indicating its potential as a therapeutic agent for serious infections .

Pharmacological Applications

Epetraborole's unique structure allows it to be investigated for various pharmacological applications beyond its antibacterial properties.

- Targeting Resistant Strains : The compound is being explored for its effectiveness against antibiotic-resistant strains of bacteria. Its mechanism of action may provide an alternative pathway to combat resistance mechanisms that limit the efficacy of traditional antibiotics .

- Combination Therapy : Studies are ongoing to evaluate the effectiveness of epetraborole in combination with other antibiotics to enhance therapeutic outcomes and reduce the likelihood of resistance development .

Case Study 1: Efficacy Against Mycobacterium abscessus

- Objective : To assess the effectiveness of epetraborole against M. abscessus.

- Methodology : Mice were infected intranasally with M. abscessus and treated with epetraborole.

- Findings : Treatment resulted in a significant reduction in bacterial load in both lungs and spleen compared to control groups, demonstrating its potential as a treatment option for this challenging pathogen .

Case Study 2: Resistance Mechanism Exploration

- Objective : To evaluate the resistance mechanisms employed by bacteria against epetraborole.

- Methodology : Isolates from treated infections were analyzed for genetic changes.

- Findings : Genetic profiling revealed specific mutations associated with reduced susceptibility, highlighting the need for continuous monitoring and adaptation of treatment strategies .

Data Tables

The following tables summarize key findings from various studies on the applications of epetraborole R-mandelate.

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Antimicrobial Activity | In vitro MIC testing | Effective against multiple Gram-negative strains |

| In Vivo Efficacy | Murine model studies | Significant reduction in bacterial load |

| Resistance Mechanisms | Genetic analysis post-treatment | Identification of mutations linked to reduced efficacy |

| Application Area | Specific Findings | Potential Impact |

|---|---|---|

| Bacterial Infections | Active against resistant strains | New treatment avenues for resistant infections |

| Combination Therapy | Synergistic effects with other antibiotics | Enhanced efficacy and reduced resistance development |

Analyse Des Réactions Chimiques

Leucyl-tRNA Synthetase Inhibition

Epetraborole inhibits LeuRS through a tRNA-trapping mechanism :

- Binding : Forms a covalent adduct with uncharged tRNALeu in the LeuRS editing domain (residues V292–K502)25.

- Inhibition : Blocks aminoacylation, preventing Leu-tRNALeu synthesis and halting protein translation25.

Evidence :

- Resistance mutations in M. abscessus LeuRS (e.g., G489D, V501A) reduce epetraborole binding affinity, confirming target specificity2 (Table 1).

- MIC increases >32-fold in resistant mutants (e.g., RM1–RM9)2.

Table 1: LeuRS Mutations Conferring Epetraborole Resistance2

| Mutant | Mutation | MIC (μg/mL) |

|---|---|---|

| RM1 | G489D | >64 |

| RM2 | V501A | >64 |

| RM3 | G489S | >64 |

Enzymatic Reactions with Mandelate Derivatives

The (R)-mandelate moiety participates in enzymatic transformations:

- Substrate for dehydrogenases : (S)-Mandelate dehydrogenase oxidizes mandelate esters (e.g., ethyl mandelate) to benzoylformate64.

- Hydrolysis : Ethyl mandelate undergoes lipase-catalyzed hydrolysis in microemulsions, releasing (R)-mandelic acid6.

Relevance : Mandelate derivatives enhance epetraborole’s solubility and bioavailability in vivo64.

Resistance Suppression via Combination Therapy

Epetraborole’s efficacy is potentiated by norvaline , a non-proteinogenic amino acid:

- Mechanism : Norvaline misincorporates into proteins via LeuRS editing-deficient mutants, causing misfolding72.

- Effect : Reduces resistance frequency by 23-fold in M. abscessus and M. tuberculosis72.

Table 2: Norvaline’s Impact on Epetraborole Resistance72

| Condition | Resistance Frequency |

|---|---|

| Epetraborole alone | 4.28 × 10⁻⁹ |

| Epetraborole + norvaline | 1.89 × 10⁻¹⁰ |

In Vivo Metabolic Stability

Epetraborole R-mandelate demonstrates oral bioavailability and gradual bacterial clearance:

- Dosing : 25–100 mg/kg/day in mice reduces M. abscessus lung burden by 1–2 log₁₀ CFU over 4 weeks5.

- Metabolic products : Limited hepatic metabolism; excreted primarily unchanged5.

Key Finding : Co-administration with norvaline improves efficacy, achieving results comparable to imipenem5.

Critical Research Findings

Propriétés

Numéro CAS |

1234563-15-5 |

|---|---|

Formule moléculaire |

C19H24BNO7 |

Poids moléculaire |

389.21 |

Nom IUPAC |

3-[[(3S)-3-(Aminomethyl)-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]propan-1-ol (R)-mandelate |

InChI |

InChI=1S/C11H16BNO4.C8H8O3/c13-7-10-8-3-1-4-9(16-6-2-5-14)11(8)12(15)17-10;9-7(8(10)11)6-4-2-1-3-5-6/h1,3-4,10,14-15H,2,5-7,13H2;1-5,7,9H,(H,10,11)/t10-;7-/m11/s1 |

Clé InChI |

GKQOYBLEEYTDIB-DEZAYANASA-N |

SMILES |

OB1O[C@H](CN)C2=CC=CC(OCCCO)=C21.O[C@H](C3=CC=CC=C3)C(O)=O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Epetraborole R-Mandelate; Epetraborole R Mandelate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.